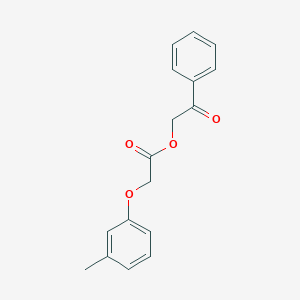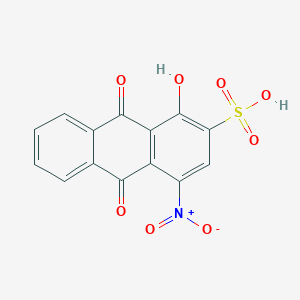
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound derived from anthraquinone. This compound is notable for its unique structural features, which include hydroxyl, nitro, and sulfonic acid groups attached to an anthracene core. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of 1-hydroxyanthraquinone followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration and sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, often with amines or alcohols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its ability to bind to biological tissues.
Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
Alizarin Red S: A dye used in biological staining with a similar anthraquinone core but different functional groups
The uniqueness of this compound lies in its combination of hydroxyl, nitro, and sulfonic acid groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
113719-50-9 |
|---|---|
Molekularformel |
C14H7NO8S |
Molekulargewicht |
349.27 g/mol |
IUPAC-Name |
1-hydroxy-4-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO8S/c16-12-6-3-1-2-4-7(6)13(17)11-10(12)8(15(19)20)5-9(14(11)18)24(21,22)23/h1-5,18H,(H,21,22,23) |
InChI-Schlüssel |
WGDDOHKIRZIYPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


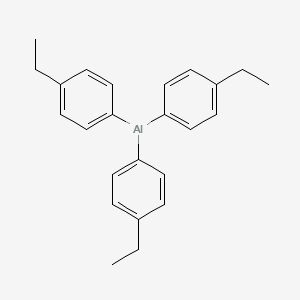
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

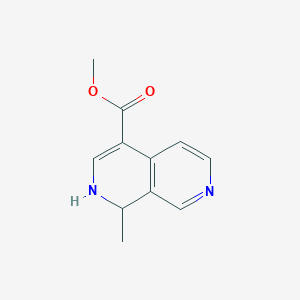

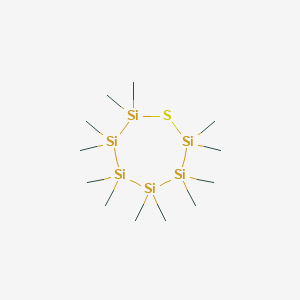
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
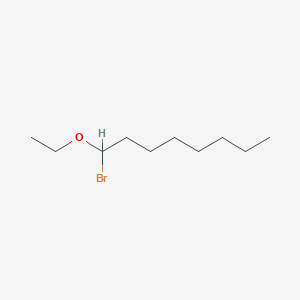

![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
